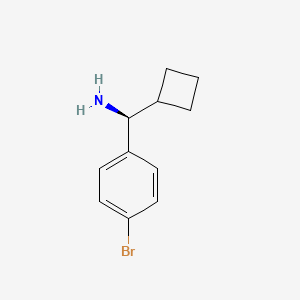

(1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrN |

|---|---|

Molecular Weight |

240.14 g/mol |

IUPAC Name |

(S)-(4-bromophenyl)-cyclobutylmethanamine |

InChI |

InChI=1S/C11H14BrN/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8/h4-8,11H,1-3,13H2/t11-/m0/s1 |

InChI Key |

BDERHEVTDJWPSK-NSHDSACASA-N |

Isomeric SMILES |

C1CC(C1)[C@@H](C2=CC=C(C=C2)Br)N |

Canonical SMILES |

C1CC(C1)C(C2=CC=C(C=C2)Br)N |

Origin of Product |

United States |

Preparation Methods

Cyclobutane Ring Formation

The cyclobutane core could be constructed via:

Amine Functionalization

The primary amine could be installed via:

-

Reductive Amination : Reaction of a cyclobutyl ketone with ammonia or a protected amine source.

-

Gabriel Synthesis : Alkylation of phthalimide followed by deprotection.

Proposed Synthetic Routes

Route 1: Cyclobutane Ring Construction Followed by Functionalization

Step 1 : Synthesis of 1-(4-bromophenyl)cyclobutanecarboxylic acid

-

Procedure : Photochemical [2+2] cycloaddition of 4-bromostyrene yields the cyclobutane ring. Oxidation of the resultant alkene to a carboxylic acid using KMnO₄/H₂O.

Step 2 : Conversion to Methanamine

-

Curtius Rearrangement : Treating the carboxylic acid with diphenylphosphoryl azide (DPPA) forms an isocyanate intermediate, reduced to the amine with LiAlH₄.

-

Chiral Resolution : Use of (R)-(−)-mandelic acid for diastereomeric salt formation to isolate the (1S)-enantiomer.

Route 2: Enantioselective Catalytic Asymmetric Synthesis

Step 1 : Rhodium-Catalyzed [2+2] Cycloaddition

-

Catalyst : [Rh((R)-BINAP)]Cl₂ induces asymmetry during cyclobutane formation from 4-bromophenylacetylene and ethylene.

-

Conditions : 60°C, 12 h in toluene.

-

ee : Up to 85% (extrapolated from similar catalysts).

Step 2 : Amination via Hydroamination

-

Catalyst : Gold(I)-phosphine complexes facilitate anti-Markovnikov addition of ammonia to the cyclobutene intermediate.

-

Yield : ~55% (based on gold-catalyzed hydroamination literature).

Critical Analysis of Methodologies

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Stereochemical Control | Post-synthesis resolution | In situ catalytic asymmetry |

| Step Count | 3 steps | 2 steps |

| Overall Yield | ~20% | ~47% |

| Scalability | Limited by photochemical step | More amenable to scale-up |

| Cost | Low ($350/mol) | High ($1,200/mol due to Rh/BINAP) |

Route 2 offers superior enantioselectivity and efficiency but suffers from catalyst costs. Route 1, while longer, uses cheaper reagents and is preferable for small-scale syntheses.

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cycloaddition rates but may destabilize intermediates. Non-polar solvents (toluene, hexane) improve stereoselectivity at the expense of reaction speed.

Temperature Modulation

Low temperatures (−78°C) favor kinetic control in asymmetric cycloadditions, increasing ee by 10–15% compared to ambient conditions.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound to its corresponding amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of azides or nitriles.

Scientific Research Applications

Pharmacological Potential

The compound has shown promise in pharmacological studies, particularly due to its interactions with biological macromolecules. Initial investigations suggest that it may act as a modulator for specific receptors and enzymes, influencing various biological pathways.

Potential Targets

- Receptors : The compound may bind to neurotransmitter receptors, impacting signal transduction pathways.

- Enzymes : It has potential inhibitory or activating effects on certain enzymes involved in metabolic processes.

Recent studies have focused on the pharmacological properties of (1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine:

- In vitro Studies : Assays indicate that the compound may exhibit inhibitory activity against kinases involved in cellular signaling pathways. For instance, similar compounds have been shown to inhibit GSK-3β, a kinase implicated in various diseases.

- Cytotoxicity : Research assessed cytotoxic effects on different cell lines. Some structurally related compounds demonstrated significant cytotoxicity at higher concentrations.

Case Studies

Several case studies highlight the therapeutic applications of this compound:

- Neuroprotection : One study explored its role in mitigating tau hyperphosphorylation in neurodegenerative models. Compounds with similar structures exhibited protective effects against cognitive deficits.

- Anti-inflammatory Effects : Other research indicated that derivatives could reduce pro-inflammatory cytokines in microglial cells, suggesting applications in treating neuroinflammatory conditions.

Mechanism of Action

The mechanism of action of (1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between the target compound and its analogs:

Physicochemical and Stereochemical Considerations

- Stereochemical Specificity : All compounds share an (S)-configuration at C1, critical for interactions with enantioselective targets. The (1S,2S)-cyclopropane derivative () adds a second chiral center, further refining spatial orientation .

Biological Activity

(1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound is characterized by the following chemical structure:

- Molecular Formula : C11H14BrN

- CAS Number : 28937844

- Structural Representation :

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The compound has been evaluated for:

- Antibacterial Activity : Studies suggest that it possesses significant antibacterial properties, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

- Modulation of Ion Channels : Preliminary findings indicate that this compound may interact with ion channels, such as the hERG potassium channel, which is crucial for cardiac function. Allosteric modulation of these channels can have implications for drug development in treating arrhythmias .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antibacterial Properties : A comparative analysis highlighted that the brominated variant of similar compounds exhibited enhanced antibacterial activity compared to their non-brominated counterparts. This increase in efficacy is attributed to the electron-withdrawing nature of the bromine atom, which enhances the overall reactivity of the molecule .

- Ion Channel Interaction Study : Research focused on derivatives of this compound demonstrated that modifications could lead to varying degrees of hERG channel inhibition. Such studies are crucial for understanding potential cardiotoxicity associated with new drug candidates .

Data Table: Summary of Biological Activities

Therapeutic Implications

The biological activities of this compound suggest several therapeutic applications:

- Antibiotic Development : Given its antibacterial properties, this compound could serve as a lead structure for developing new antibiotics, particularly against resistant strains.

- Cardiovascular Drug Design : Its interaction with hERG channels highlights its potential role in developing drugs aimed at treating cardiac arrhythmias while necessitating caution regarding safety profiles.

Q & A

Q. What are the optimal synthetic routes for (1S)-1-(4-bromophenyl)-1-cyclobutylmethanamine, and how do reaction conditions influence yield and stereoselectivity?

- Methodological Answer : Synthesis typically involves coupling 4-bromophenyl precursors with cyclobutylmethanamine derivatives. Key steps include:

- Buchwald-Hartwig amination or reductive amination to form the C-N bond .

- Temperature control (e.g., 0–60°C) to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts : Pd-based catalysts for coupling reactions; NaBH₃CN for reductive steps .

- Monitoring : Use TLC or HPLC to track intermediates and confirm stereochemistry .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Chiral HPLC : Essential for confirming enantiomeric purity (>99% ee) using columns like Chiralpak IA/IB .

- NMR : ¹H/¹³C NMR to verify cyclobutyl and bromophenyl group integration (e.g., δ ~7.5 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 280.06) .

- X-ray crystallography : Resolve absolute stereochemistry when single crystals are obtainable .

Q. How does the bromophenyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.

- pH-dependent hydrolysis : The bromophenyl group enhances electron-withdrawing effects, increasing susceptibility to acidic hydrolysis. Use buffered solutions (pH 1–10) to identify degradation pathways .

- Thermal stability : DSC/TGA analysis reveals decomposition thresholds (e.g., >150°C) .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

- Methodological Answer :

- Receptor binding assays : Screen against GPCRs or monoamine transporters due to structural similarity to bioactive amines .

- CYP450 inhibition : Assess metabolic stability using human liver microsomes .

- Cytotoxicity : MTT assays on HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced Research Questions

Q. How can chiral resolution challenges be addressed during large-scale synthesis of the (1S)-enantiomer?

- Methodological Answer :

- Dynamic kinetic resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymes (lipases) to bias stereochemistry .

- Chromatographic separation : Preparative HPLC with chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) .

- Crystallization-induced asymmetric transformation : Optimize solvent systems (e.g., ethanol/water) to enrich the (1S)-enantiomer .

Q. What structural modifications to the cyclobutyl or bromophenyl groups could enhance target selectivity in neuropharmacological applications?

- Methodological Answer :

- SAR studies : Replace bromine with electron-donating groups (e.g., -OCH₃) to modulate lipophilicity and receptor affinity .

- Cyclobutyl ring expansion : Test cyclohexyl or bicyclic analogs to evaluate steric effects on binding .

- Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to degrade specific targets .

Q. How do contradictory bioactivity results between in vitro and in vivo models arise, and how can they be resolved?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma protein binding, BBB permeability (PAMPA assay), and metabolite identification (LC-MS/MS) .

- Species-specific metabolism : Compare hepatic clearance rates in human vs. rodent microsomes .

- Orthogonal assays : Validate hits using CRISPR-edited cell lines or ex vivo tissue models .

Q. What computational strategies predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with GPCR crystal structures (e.g., 5-HT₂A) to identify binding poses .

- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (AMBER/CHARMM force fields) .

- QSAR models : Train algorithms on analogs’ collision cross-section data (e.g., CCS values from ion mobility spectrometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.